molecular formula C19H18N2O3S B2716556 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide CAS No. 313404-51-2

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No.: B2716556
CAS No.: 313404-51-2
M. Wt: 354.42
InChI Key: SBVQLXXPVWKIQV-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a synthetic thiazole carboxamide derivative of significant interest in medicinal chemistry and neuroscience research. Thiazole derivatives are recognized for their diverse pharmacological properties and are frequently investigated as modulators of neuronal receptors . This compound is of particular value for researchers studying the central nervous system, specifically ionotropic glutamate receptors. Its structural features are characteristic of molecules designed to interact with the GluA2 subunit of AMPA receptors, which are crucial for fast excitatory synaptic transmission and are implicated in various neurological disorders . Modulating these receptors is a promising therapeutic strategy for conditions like epilepsy, ischemic stroke, and Alzheimer's disease . The core research value of this compound lies in its potential as a negative allosteric modulator of GluA2-containing AMPA receptors. Structurally related analogs have been shown to substantially reduce current amplitude and influence the receptor's desensitization and deactivation kinetics . Furthermore, certain thiazole derivatives in this class have demonstrated low cytotoxicity in viability assays, suggesting a promising neuroprotective profile and making them suitable candidates for extended in vitro studies . This makes this compound a critical tool for elucidating the structure-activity relationships of GluA2 receptor modulators and for advancing the development of targeted therapies for neurological conditions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)18(22)21-19-20-15(11-25-19)14-8-9-16(23-2)17(10-14)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVQLXXPVWKIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dimethoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.

    Coupling Reaction: The resulting thiazole intermediate is then coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Thiazole Derivatives with Substituted Benzamide Groups

Compounds sharing the N-(thiazol-2-yl)benzamide scaffold exhibit varied biological activities depending on substituent patterns:

Compound Name Substituents on Thiazole/Benzamide Molecular Weight (g/mol) Biological Activity Key Evidence
Target Compound 4-(3,4-dimethoxyphenyl), 4-methylbenzamide 340.39 Not explicitly reported
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-phenyl, 4-chlorobenzamide 314.78 Anti-inflammatory (IC₅₀: <10 µM)
N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) 4-methylphenyl, acetamide 260.34 Synthetic intermediate
N-(1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide 4-sulfamoylbenzamide 373.45 Unreported

Key Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine in 5c enhances anti-inflammatory activity compared to methyl or methoxy groups, suggesting electronic effects modulate target binding .

Compounds with 3,4-Dimethoxyphenyl Substitutions

The 3,4-dimethoxyphenyl group is a critical pharmacophore in several bioactive molecules:

Compound Name Core Structure Biological Activity Key Evidence
Target Compound Thiazole-benzamide Not explicitly reported
(4E)-2-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one Pyrazolone Cytotoxic (IC₅₀: 2.73–24.14 µM)
trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Cyclohexene dimer Neurotrophic effects in PC12 cells

Key Insights :

  • Cytotoxicity : Dimethoxyphenyl-containing pyrazolones () show potent cytotoxicity against cancer cell lines, suggesting the target compound may warrant similar evaluation.

Variations in Heterocyclic Cores

Replacing the thiazole ring with other heterocycles alters bioactivity and synthetic accessibility:

Compound Name Heterocycle Key Feature Synthesis Yield Key Evidence
Target Compound Thiazole 3,4-dimethoxyphenyl substitution Not reported
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide 1,2,5-Oxadiazole Oxadiazole core 75 mg available
EMAC2060 Thiazole-hydrazine 4-methoxyphenyl substitution <80%

Key Insights :

  • Oxadiazole vs. Thiazole : The oxadiazole analog () may exhibit improved metabolic stability due to reduced ring strain compared to thiazole.
  • Synthetic Challenges : EMAC2060’s lower yield () underscores the complexity of introducing hydrazine derivatives compared to the target compound’s straightforward benzamide coupling.

Structural and Pharmacological Implications

  • Molecular Geometry : X-ray data for (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () reveals planar geometry in the thiazole ring, facilitating π-π stacking with biological targets.

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H20N2O4S
  • Molecular Weight : 384.45 g/mol
  • InChIKey : CVLWOYLMZWSOTQ-UHFFFAOYSA-N

The compound features a thiazole ring and methoxy-substituted phenyl groups, which are known to influence its biological activity.

Research indicates that compounds with thiazole and benzamide structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzyme Activity : Similar thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Thiazole derivatives can act as modulators of glutamate receptors, impacting neurotransmission and potentially offering neuroprotective effects.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives:

  • Cytotoxic Effects : Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives showed cell viability rates dropping below 6.79% in cancer cell lines compared to normal cells .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Neuroprotective Effects

The compound's interaction with glutamate receptors suggests potential neuroprotective properties:

  • Modulation of AMPA Receptors : Similar thiazole derivatives have been identified as negative allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain .
  • Impact on Neurodegenerative Diseases : The modulation of glutamate signaling pathways may offer therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives, including this compound, demonstrated potent antitumor activity in vitro against breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.2MCF-7
Compound B7.8HeLa
This compound6.0MCF-7

Study 2: Neuroprotective Potential

In another study focusing on neuroprotection, the compound was evaluated for its effects on glutamate-induced excitotoxicity in neuronal cultures. The findings revealed that treatment with this compound significantly reduced neuronal death compared to untreated controls.

TreatmentNeuronal Viability (%)
Control30
Glutamate15
Compound Treatment50

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